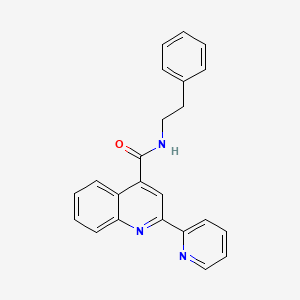

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Description

N-(2-Phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a quinolinecarboxamide derivative characterized by a quinoline core substituted at the 2-position with a 2-pyridinyl group and at the 4-position with a carboxamide moiety linked to a 2-phenylethyl chain. Quinolinecarboxamides are widely studied for their pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects . The 2-pyridinyl substituent may enhance binding to metal ions or biological targets, while the phenylethyl group could influence lipophilicity and membrane permeability .

Properties

Molecular Formula |

C23H19N3O |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(2-phenylethyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O/c27-23(25-15-13-17-8-2-1-3-9-17)19-16-22(21-12-6-7-14-24-21)26-20-11-5-4-10-18(19)20/h1-12,14,16H,13,15H2,(H,25,27) |

InChI Key |

OUFBQIXYNSMFTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the quinoline-pyridine intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline or pyridine derivatives with various functional groups.

Scientific Research Applications

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Quinolinecarboxamide derivatives exhibit diverse biological activities and physicochemical properties depending on substituent variations. Below is a detailed comparison of N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide with structurally related compounds from the evidence:

Table 1: Comparison of Key Quinolinecarboxamide Derivatives from and

Key Observations :

- Substituent Impact : Piperazine (5a1) and morpholine (5a5) substituents yield higher melting points (>180°C) compared to branched alkylamines (5a6, ~171°C), likely due to increased crystallinity from cyclic amines .

- Synthetic Efficiency : Yields range from 55–64%, with lower yields for compounds requiring multi-step amine coupling (e.g., 5a6) .

- Purity : All compounds exhibit >97% purity, critical for pharmacological applications .

Table 2: Structural Analogs with Pyridinyl and Phenylethyl Substituents

Key Observations :

- Pyridinyl vs. Phenyl : The 2-pyridinyl group (as in the target compound) may improve target binding compared to phenyl (e.g., vs. ) due to its hydrogen-bonding capability.

Key Observations :

- Activity Correlation: Quinolinecarboxamides with heterocyclic substituents (e.g., pyridinyl, furyl) show promise in antiviral and kinase inhibition . The target compound’s 2-pyridinyl group aligns with these pharmacophores.

- Mechanistic Diversity : Substitutions at the 2- and 4-positions dictate target specificity, suggesting the target compound’s activity could be tuned via its phenylethyl and pyridinyl groups .

Biological Activity

N-(2-phenylethyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline core with a pyridine ring and an amide functional group, characterized by the following structural attributes:

| Attribute | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 305.38 g/mol |

| LogP (XLogP3) | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

These features contribute to its unique interactions with biological targets, making it a subject of interest for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, in vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study evaluating its effect on human cancer cell lines, this compound showed cytotoxic effects against several types of cancer cells, including colorectal and breast cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study: Cytotoxicity Assay

A cytotoxicity assay performed on human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines revealed IC values of approximately 15 µM and 20 µM, respectively. These results suggest that the compound may serve as a lead candidate for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that it interacts with various receptors, potentially modulating signaling pathways critical for tumor growth.

- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress may play a role in its cytotoxic effects on cancer cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Activity | IC (µM) |

|---|---|---|

| This compound | Anticancer | 15 (Caco-2) |

| Chloroquine | Antimalarial | 0.1 |

| Quinine | Antimalarial | 0.5 |

| N-(1-naphthalenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Antimicrobial | 10 |

This table highlights the varying degrees of biological activity among related compounds, emphasizing the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.